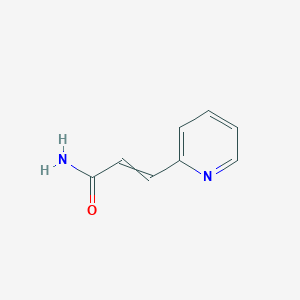
3-(Pyridin-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)prop-2-enamide is an α,β-unsaturated amide derivative featuring a pyridin-2-yl substituent. Its molecular formula is C₈H₈N₂O (molecular weight: 148.16 g/mol) . 1) demonstrate that pyridin-2-yl groups participate in intramolecular hydrogen bonding (C–H⋯O), stabilizing planar molecular conformations . Such interactions are critical for dictating reactivity and solid-state packing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, 3-(2-pyridinyl)- typically involves the reaction between 3-pyridyl bromide and acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Propenamide, 3-(2-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propenamide, 3-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
2-Propenamide, 3-(2-pyridinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenamide, 3-(2-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl/4-yl Derivatives
The position of the pyridine nitrogen significantly alters physicochemical properties:
- 3-(Pyridin-3-yl)prop-2-enamide (CAS 180526-66-3): This isomer has a nitrogen atom at the 3-position of the pyridine ring.
- Ethyl 3-amino-3-pyridin-4-ylprop-2-enoate (CAS 70076-13-0): The pyridin-4-yl group creates a symmetrical substitution pattern, favoring planar geometries. Its ester group (vs. amide) reduces hydrogen-bonding capacity but enhances lipophilicity (LogP: 1.2 vs. ~0.5 for amides) .
Table 1: Positional Isomer Comparison
Substituent Effects: Amides vs. Esters and Ketones
- N-(Pyridin-2-yl)prop-2-enamide (CAS 824429-53-0): The amide group is directly attached to the pyridine nitrogen. This configuration enhances resonance stabilization but reduces conformational flexibility compared to this compound .
- 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (): Replacing the amide with a ketone group eliminates hydrogen-bonding donor capacity, increasing hydrophobicity. This compound’s synthesis via Fe₂O₃@SiO₂/In₂O₃ catalysis highlights reactivity differences in α,β-unsaturated ketones vs. amides .
Table 2: Functional Group Impact
Hydrogen Bonding and Crystal Packing
- 3-(Pyridin-2-yl)coumarin (C₁₄H₉NO₂): Forms 1D chains via intermolecular C–H⋯O bonds (R₂²(14) motif) . Similar packing is expected for this compound due to the amide’s H-bonding capability.
- N-(3-Pyridyl)pivalamide (CAS 86847-59-8): The bulky pivaloyl group disrupts close packing, resulting in a lower melting point (71–75°C) compared to simpler amides .
Table 3: Structural and Thermal Properties
Properties
CAS No. |
99584-02-8 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)5-4-7-3-1-2-6-10-7/h1-6H,(H2,9,11) |
InChI Key |
MCLUCRHEDFROFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















